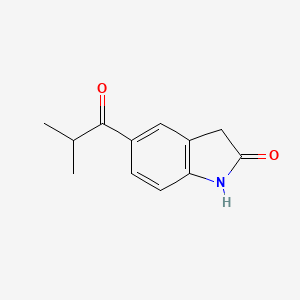

5-Isobutyryloxindole

Description

Properties

IUPAC Name |

5-(2-methylpropanoyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7(2)12(15)8-3-4-10-9(5-8)6-11(14)13-10/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIDDBVUJUYFIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC2=C(C=C1)NC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610636 | |

| Record name | 5-(2-Methylpropanoyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864688-81-3 | |

| Record name | 5-(2-Methylpropanoyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutyryloxindole typically involves the acylation of oxindole with isobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Oxindole+Isobutyryl Chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Isobutyryloxindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert this compound to its reduced forms, which may exhibit different biological activities.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the oxindole core, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted oxindoles, which can be further functionalized for specific applications.

Scientific Research Applications

5-Isobutyryloxindole is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications across different fields, highlighting case studies and data tables to provide a comprehensive overview.

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that compounds with oxindole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of oxindole exhibited cytotoxic effects against human cancer cells, suggesting that this compound could be further explored for its therapeutic potential in oncology .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been investigated for its ability to protect neuronal cells from oxidative stress-induced damage. In vitro studies have shown that the compound can reduce markers of oxidative stress, which is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Antimicrobial Properties

The antimicrobial activity of this compound has also been a focus of research. Preliminary studies suggest that this compound exhibits inhibitory effects against various bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents .

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress markers | |

| Antimicrobial | Inhibitory effects on bacterial strains |

Case Studies

- Anticancer Research : A study conducted on the effects of oxindole derivatives, including this compound, showed significant cytotoxicity against breast cancer cells. The mechanism was linked to the activation of apoptotic pathways, providing a basis for further development as a chemotherapeutic agent.

- Neuroprotection : In a model of oxidative stress, this compound was tested for its protective effects on neuronal cells. Results indicated a marked reduction in cell death compared to control groups, suggesting its potential utility in neurodegenerative disease treatment.

- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial properties of this compound against common pathogens. The results demonstrated effective inhibition, paving the way for further exploration in antibiotic development.

Mechanism of Action

The mechanism of action of 5-Isobutyryloxindole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

5-Hydroxyindole (Compound A)

- Structure : Hydroxyl (-OH) group at the 5-position of the indole ring.

- Key Differences :

- The absence of the oxindole’s lactam ring distinguishes 5-hydroxyindole from 5-isobutyryloxindole.

- The hydroxyl group increases polarity, favoring aqueous solubility but limiting blood-brain barrier permeability compared to the lipophilic isobutyryl group .

- Applications : 5-Hydroxyindole derivatives are precursors in serotonin analogs and neurotransmitter research .

5-Hydroxy-2-Methylindole (Compound B)

- Structure : Methyl (-CH₃) group at the 2-position and hydroxyl (-OH) at the 5-position of the indole core.

- Key Differences :

- The methyl group at the 2-position sterically hinders interactions at the indole’s reactive sites, unlike this compound, where the 5-position substitution dominates reactivity.

- The hydroxyl group in Compound B may participate in hydrogen bonding, whereas the isobutyryl group in this compound facilitates esterase-mediated metabolic activation, a feature exploited in prodrug design .

- Applications : Used in synthesizing fluorescent probes due to its planar aromatic structure .

5-Hydroxyisophthalic Acid (Compound C)

- Structure : Carboxylic acid (-COOH) groups at the 1- and 3-positions and hydroxyl (-OH) at the 5-position of a benzene ring.

- Key Differences :

- Unlike the bicyclic oxindole core, Compound C is a tricarboxylic benzene derivative, enabling chelation with metal ions.

- The carboxylic acid groups confer high water solubility and acidity (pKa ~2–4), contrasting with the neutral ester functionality of this compound .

- Applications : Metal-organic framework (MOF) synthesis and pH-sensitive drug delivery systems .

Comparative Data Table

| Property | This compound | 5-Hydroxyindole (A) | 5-Hydroxy-2-Methylindole (B) | 5-Hydroxyisophthalic Acid (C) |

|---|---|---|---|---|

| Core Structure | Oxindole (benzene + lactam) | Indole | Indole | Benzene tricarboxylic acid |

| Substituent | Isobutyryl (-CO-C(CH₃)₂) at C5 | -OH at C5 | -OH at C5, -CH₃ at C2 | -OH at C5, -COOH at C1 and C3 |

| Polarity | Moderate (ester group) | High (-OH) | Moderate (-OH and -CH₃) | Very high (-COOH and -OH) |

| Key Applications | Drug intermediates, prodrugs | Neurotransmitter analogs | Fluorescent probes | MOFs, pH-sensitive polymers |

| Metabolic Stability | High (ester resistance) | Low (rapid conjugation) | Moderate | Low (acid hydrolysis) |

Research Findings and Implications

- Bioactivity : The isobutyryl group in this compound enhances metabolic stability compared to hydroxylated analogs, making it a candidate for prolonged-action pharmaceuticals .

- Synthetic Utility : The ester group allows selective derivatization via hydrolysis or transesterification, a flexibility absent in carboxylic acid derivatives like Compound C .

- Drug Design : Compound B’s methyl group demonstrates how steric effects can fine-tune indole-based compounds for targeted applications, a strategy applicable to optimizing this compound derivatives .

Biological Activity

5-Isobutyryloxindole is a compound belonging to the oxindole family, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and therapeutic applications.

Chemical Structure and Properties

This compound features a unique structural configuration that contributes to its biological activity. The compound can be synthesized through various chemical pathways, with modifications leading to different derivatives that may enhance or alter its pharmacological effects.

Research indicates that this compound exhibits its biological effects primarily through the modulation of specific signaling pathways involved in cell proliferation and survival. Notably, it has been shown to inhibit Bruton's tyrosine kinase (BTK), a key player in B-cell receptor signaling, which is crucial for the survival of certain cancer cells.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

- Antiproliferative Effects : The compound demonstrates significant antiproliferative activity against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against BTK-high RAMOS cells, indicating potent cytotoxicity.

- Selective Cytotoxicity : Compared to traditional chemotherapeutics like ibrutinib, which has an IC50 of 0.29 ± 0.04 μM against RAMOS cells, this compound exhibits selective toxicity towards malignant cells while sparing non-malignant cells. This selectivity is crucial for reducing side effects associated with cancer treatments.

- Inhibition of BTK Signaling : The compound effectively reduces phosphorylation levels of BTK (Tyr223), which is essential for downstream signaling pathways involved in cell survival and proliferation. This inhibition leads to decreased activation of MAPK family proteins such as ERK1/2 and p38, further contributing to its antiproliferative effects.

In Vitro Studies

Table 1 summarizes the cytotoxic activity of this compound and its derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | RAMOS | 2.75 ± 0.80 | Selective against BTK-high cells |

| Derivative 9b | RAMOS | 3.04 ± 0.56 | Moderate activity |

| Derivative 9f | RAMOS | 2.06 ± 0.43 | High potency |

| Derivative 9h | RAMOS | 2.75 ± 0.80 | Effective in inhibiting pBTK |

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been evaluated using various models:

- Stability : The compound shows stability in plasma protein presence with over 85% binding affinity.

- Metabolism : While some derivatives like 9b are rapidly metabolized by liver microsomes, others exhibit medium intrinsic clearance rates.

- Permeability : The permeability studies indicate low potential for blood-brain barrier penetration but medium intestinal permeability for certain derivatives, suggesting potential for oral administration.

Case Studies

A notable case study involved the application of oxindole derivatives in a clinical setting where patients with chronic lymphocytic leukemia (CLL) were treated with compounds exhibiting similar structures to this compound. These patients showed improved outcomes due to selective targeting of malignant B-cells while preserving healthy tissue integrity.

Q & A

Q. What are the established synthetic routes for 5-Isobutyryloxindole, and how can purity be validated?

this compound is typically synthesized via Friedel-Crafts acylation of oxindole using isobutyryl chloride under Lewis acid catalysis (e.g., AlCl₃). Key steps include:

- Reaction Optimization : Control reaction temperature (0–5°C) to minimize side products like over-acylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

- Characterization : Validate purity using HPLC (≥95% purity threshold) and confirm structure via ¹H/¹³C NMR (e.g., carbonyl resonance at ~175 ppm) and HRMS .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic regions.

- FT-IR : Confirm acyloxy group via C=O stretch at ~1700 cm⁻¹.

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the primary biological targets or pathways associated with this compound?

Current studies suggest kinase inhibition (e.g., JAK2/STAT3) and anti-inflammatory activity via COX-2 suppression. For preliminary screening:

- Use in vitro kinase assays (e.g., ADP-Glo™) at 10–100 µM concentrations.

- Validate selectivity via panel-based profiling (e.g., Eurofins KinaseProfiler) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?

Discrepancies often arise from variations in:

- Cell Line Selection : Primary vs. immortalized cells (e.g., HEK293 vs. PBMCs).

- Assay Conditions : Serum concentration, incubation time, and solvent (DMSO vs. ethanol).

- Data Normalization : Use internal controls (e.g., housekeeping genes) and replicate experiments (n ≥ 3).

Methodological Solution : Perform meta-analysis of existing data using PRISMA guidelines and validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term pharmacological studies?

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- DFT Calculations : Use Gaussian or ORCA to model transition states for acylation/alkylation reactions.

- Docking Studies : Simulate interactions with biological targets (AutoDock Vina) to prioritize derivatives for synthesis.

- SAR Analysis : Corrogate electronic (Hammett σ) and steric (Taft’s Es) parameters with experimental yields .

Q. What experimental designs address low reproducibility in kinetic studies of this compound’s enzyme inhibition?

- Pre-incubation Time : Standardize enzyme-inhibitor equilibration (e.g., 30 min at 25°C).

- Blinded Analysis : Assign sample IDs randomly to minimize bias.

- Open Data : Share raw kinetic traces (e.g., via Zenodo) for independent validation .

Data Management and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Detailed Protocols : Specify reagent grades, equipment models (e.g., rotary evaporator pressure), and failure conditions.

- Supporting Information : Include NMR spectra (with integration values), HPLC chromatograms, and crystallographic data (CIF files) .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.